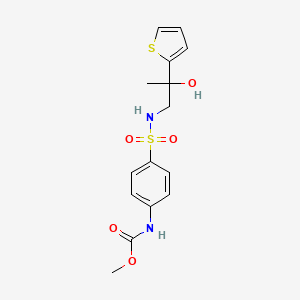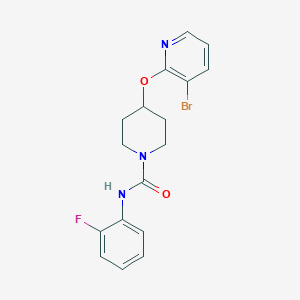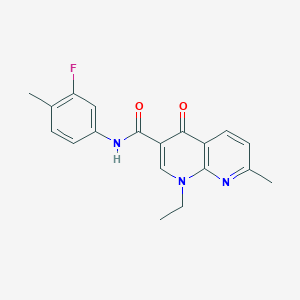![molecular formula C10H13BO3 B2579698 [4-(1-ヒドロキシシクロブチル)フェニル]ボロン酸 CAS No. 1467062-11-8](/img/structure/B2579698.png)
[4-(1-ヒドロキシシクロブチル)フェニル]ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1467062-11-8 . It has a molecular weight of 192.02 . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of boronic acids, including “[4-(1-Hydroxycyclobutyl)phenyl]boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is C10H13BO3 . Its Inchi Code is 1S/C10H13BO3/c12-10(6-1-7-10)8-2-4-9(5-3-8)11(13)14/h2-5,12-14H,1,6-7H2 .Chemical Reactions Analysis
Boronic acids, including “[4-(1-Hydroxycyclobutyl)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
“[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is a powder that is stored at 4°C . It has a molecular weight of 192.02 .科学的研究の応用
鈴木・宮浦カップリング
概要: 鈴木・宮浦 (SM) カップリングは、強力な遷移金属触媒による炭素–炭素結合形成反応です。その穏やかな反応条件、官能基許容性、および環境に優しい性質により、幅広い応用が見出されています。SM カップリングの鍵は、パラジウム(II)錯体と容易にトランスメタル化する有機ホウ素試薬の使用にあります .
[4-(1-ヒドロキシシクロブチル)フェニル]ボロン酸のSM カップリングにおける役割:センシングアプリケーション
概要: ボロン酸は、ジオールとのユニークな相互作用と強いルイス塩基(フッ化物やシアン化物アニオンなど)との相互作用により、センシングアプリケーションで注目を集めています。
[4-(1-ヒドロキシシクロブチル)フェニル]ボロン酸のセンシングにおける役割:要約すると、「[4-(1-ヒドロキシシクロブチル)フェニル]ボロン酸」はSM カップリングとセンシングアプリケーションの両方において重要な役割を果たし、現代の化学研究における多様性と重要性を示しています . 詳細を知りたい場合や、その他のアプリケーションについて詳しく知りたい場合は、お気軽にお問い合わせください! 😊
作用機序
Safety and Hazards
“[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is classified under GHS07 and carries the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The future directions of “[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” and other boronic acids could involve their increased use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . Their stability, ease of handling, and low toxicity make them attractive synthetic intermediates . Furthermore, their ultimate degradation into environmentally friendly boric acid makes them “green” compounds .
特性
IUPAC Name |
[4-(1-hydroxycyclobutyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-10(6-1-7-10)8-2-4-9(5-3-8)11(13)14/h2-5,12-14H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZKTTKKEWDYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCC2)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1467062-11-8 |
Source


|
| Record name | [4-(1-hydroxycyclobutyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

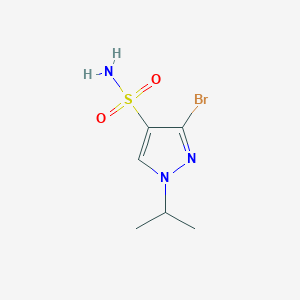
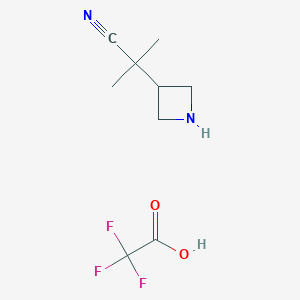
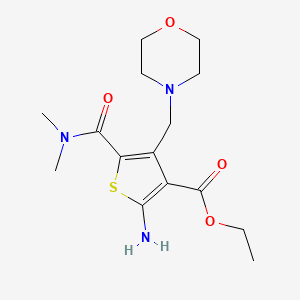

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2579621.png)

![methyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2579623.png)

![N-[3-(1,3-Benzothiazol-2-yl)-5-methylthiophen-2-yl]acetamide](/img/structure/B2579626.png)
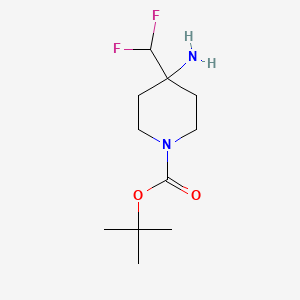
![N-(Oxan-4-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2579630.png)
